N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
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Overview
Description
Preparation Methods
The synthesis of MMV665913 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing such compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes. Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
MMV665913 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in research to understand its effects on biological systems, particularly its antimalarial properties.
Medicine: MMV665913 is being investigated for its potential as a therapeutic agent against malaria and other parasitic diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of MMV665913 involves its interaction with specific molecular targets within the malaria parasite. It disrupts critical biological pathways, leading to the death of the parasite. The exact molecular targets and pathways involved are subjects of ongoing research, but it is believed to interfere with the parasite’s ability to replicate and survive within the host .
Comparison with Similar Compounds
MMV665913 can be compared with other antimalarial compounds in terms of its chemical structure, mechanism of action, and efficacy. Similar compounds include:
Artemisinin: Known for its rapid action against malaria but has a different mechanism of action.
Chloroquine: An older antimalarial drug with a different chemical structure and resistance profile.
Piperaquine: Often used in combination therapies and has a different mode of action. MMV665913 is unique due to its specific molecular interactions and potential to overcome resistance seen with other antimalarial drugs .
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-4-26-16-10-8-14(9-11-16)18-13(2)27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(3,24)25/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOIKBBJEDKHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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